molecular formula C11H16N4O B8313311 5-methyl-2-(4-piperidinyl)-1,2-dihydro-3H-imidazo[1,5-c]imidazol-3-one

5-methyl-2-(4-piperidinyl)-1,2-dihydro-3H-imidazo[1,5-c]imidazol-3-one

Cat. No. B8313311
M. Wt: 220.27 g/mol
InChI Key: HVTOTDPXTKPPBT-UHFFFAOYSA-N
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Patent
US07820673B2

Procedure details

To a solution of Boc-D-phenylglycine (1.3 g) and HOBt (1.2 g) in acetonitrile (30 ml) was added WSC (1.4 g), and the reaction mixture was mixed at room temperature for 15 minutes. Then, 5-methyl-2-(4-piperidinyl)-1,2-dihydro-3H-imidazo[1,5-c]imidazol-3-one (1.1 g) obtained in Reference Example 1 and triethylamine (2.1 ml) were added thereto. The reaction mixture was mixed at room temperature for 15 hours, the solvent was then distilled off under reduced pressure, and the residue was dissolved in ethyl acetate. The ethyl acetate solution was washed with an aqueous sodium hydrogen carbonate solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified with silica gel column (ethyl acetate to ethyl acetate/methanol=10/1) to obtain the title compound as colorless powder (2.1 g, 93%).
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(O[C:6]([NH:8][C@@H:9]([C:16](O)=O)[C:10]1[CH:15]=CC=CC=1)=[O:7])(C)C.C1C=C[C:22]2[N:27](O)N=[N:25][C:23]=2[CH:24]=1.C[CH2:30][N:31]=C=NCCCN(C)C.[CH2:40](N(CC)CC)[CH3:41]>C(#N)C>[CH3:40][C:41]1[N:25]2[C:6](=[O:7])[N:8]([CH:9]3[CH2:10][CH2:15][NH:31][CH2:30][CH2:16]3)[CH2:24][C:23]2=[CH:22][N:27]=1

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)O
Name
Quantity
1.2 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
1.4 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was mixed at room temperature for 15 minutes
Duration
15 min

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C2N1C(N(C2)C2CCNCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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